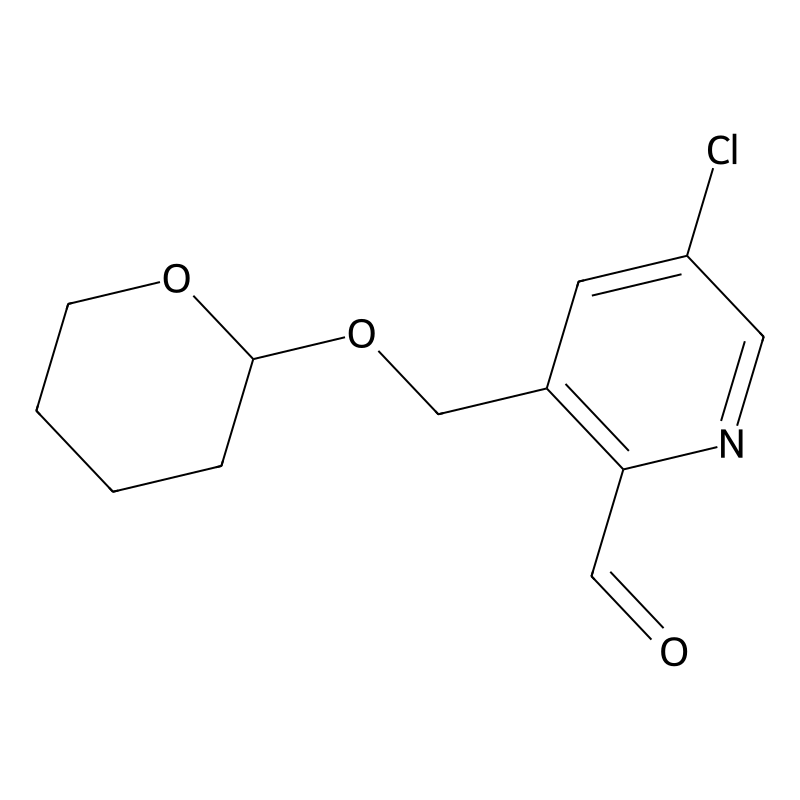

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a chemical compound with the molecular formula C₁₂H₁₄ClNO₃ and a molecular weight of 255.7 g/mol. It features a chloro substituent on a picolinaldehyde scaffold, which is further modified by a tetrahydro-2H-pyran moiety. This compound's structure allows for various interactions in biological systems, making it of interest in medicinal chemistry and organic synthesis .

- Aldol Reactions: The aldehyde functionality can engage in aldol condensation with other carbonyl compounds, forming β-hydroxy aldehydes or ketones.

- Mannich Reactions: The compound can react with primary or secondary amines and formaldehyde to produce β-amino carbonyl compounds.

- Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, enhancing the compound's versatility in synthetic applications .

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde exhibits potential biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in immune regulation and tumor progression. Compounds that inhibit IDO1 can enhance anti-tumor immunity, making this compound a candidate for further investigation in cancer therapy .

The synthesis of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available precursors such as chloro-substituted picolinaldehyde and tetrahydro-2H-pyran derivatives.

- Reagents and Conditions:

- Etherification: The reaction of the picolinaldehyde with a tetrahydro-2H-pyran derivative under acidic conditions to form the ether linkage.

- Chlorination: Introduction of the chloro group via electrophilic aromatic substitution if not already present.

- Purification: The product is usually purified through recrystallization or chromatography to obtain the desired purity .

The compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity against IDO1, it may serve as a lead compound for developing anti-cancer drugs.

- Organic Synthesis: Its unique structure allows for use as an intermediate in synthesizing more complex organic molecules.

- Research Tool: It can be utilized in studies exploring metabolic pathways involving tryptophan and immune modulation .

Studies on 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde have focused on its interaction with IDO1. Binding studies indicate that the compound forms significant interactions with the enzyme's active site, which may inhibit its activity effectively. This inhibition can lead to increased levels of tryptophan and downstream metabolites that may enhance immune responses against tumors .

Several compounds share structural features with 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-picolinaldehyde | Similar picolinaldehyde core but with bromine substitution | Enhanced lipophilicity; different biological activity |

| 3-Hydroxy-picolinaldehyde | Hydroxyl group instead of chloro | Potentially different reactivity profiles |

| 6-Chloro-N-(pyridin-3-yl)picolinamide | Picolinamide structure with a chloro substituent | Different pharmacological profile |

| Tetrahydroquinoline derivatives | Contain tetrahydro structures but differ in nitrogen placement | Varying biological activities |

These compounds highlight the unique properties of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde, particularly its specific interactions within biological systems and potential therapeutic applications .

IUPAC Nomenclature and Structural Breakdown

The compound’s systematic name derives from its pyridine backbone, substituents, and protecting group. Key components include:

- Picolinaldehyde: A pyridine ring with a formyl group (-CHO) at position 2.

- 5-Chloro: A chlorine atom bonded to the pyridine ring at position 5.

- 3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl): A hydroxymethyl group protected by a tetrahydropyranyl (THP) ether at position 3.

The complete IUPAC name reflects this hierarchy: 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyridine-2-carbaldehyde.

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₃ | |

| Molecular Weight | 255.7 g/mol | |

| Key Functional Groups | Aldehyde, Chlorine, THP-OCH₂ | |

| Positions of Substituents | C2 (CHO), C3 (THP-OCH₂), C5 (Cl) |

Structural Features and Reactivity

The compound’s reactivity is governed by:

- Aldehyde Group: participates in nucleophilic additions (e.g., formation of imines or hydrazones) and oxidation reactions.

- Chlorine Substituent: directs electrophilic substitution to the adjacent positions (C4 and C6) due to electron-withdrawing effects.

- THP-Protected Hydroxymethyl Group: stabilizes the molecule, prevents premature oxidation of the hydroxymethyl group, and can be selectively deprotected under acidic conditions (e.g., HCl in dioxane) to regenerate the free alcohol.

Multidimensional Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde. The compound exhibits characteristic spectral features that enable comprehensive structural assignment through multidimensional experiments.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde displays distinct resonance patterns characteristic of the pyridine ring system and the tetrahydropyran protecting group [1] [2]. The aldehyde proton appears as a distinctive singlet at approximately 10.0 parts per million, consistent with the electron-withdrawing nature of the pyridine nitrogen and the chlorine substituent [1] [3]. This significant downfield shift reflects the deshielding effect of the conjugated aromatic system and the electronegative substituents.

The aromatic protons of the pyridine ring exhibit characteristic coupling patterns. The proton at the 6-position appears as a doublet, showing ortho-coupling to the 5-position proton, while the 4-position proton resonates as a doublet due to meta-coupling with the 6-position proton [4] [5]. The presence of the chlorine substituent at the 5-position creates an asymmetric environment, resulting in distinct chemical shifts for the remaining aromatic protons.

The tetrahydropyran protecting group contributes a complex multiplet pattern in the aliphatic region [6] [7]. The anomeric proton of the tetrahydropyran ring appears around 4.7 parts per million as a characteristic triplet, while the methylene protons of the CH₂O linkage resonate between 3.5-4.0 parts per million [8]. The remaining tetrahydropyran protons appear as overlapping multiplets in the 1.5-2.0 parts per million region, consistent with the chair conformation of the six-membered ring [9].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment. The carbonyl carbon of the aldehyde functionality appears around 190 parts per million, exhibiting the characteristic downfield shift associated with the carbonyl group [6] [5]. The aromatic carbons of the pyridine ring resonate between 120-160 parts per million, with the nitrogen-bearing carbons showing distinctive chemical shifts due to the electronegativity of nitrogen.

The chlorine-substituted carbon exhibits a characteristic upfield shift compared to unsubstituted aromatic carbons, reflecting the electron-withdrawing inductive effect of the halogen substituent [10] [11]. The tetrahydropyran carbons appear in the aliphatic region, with the anomeric carbon showing a characteristic downfield shift to approximately 95-100 parts per million due to the oxygen substitution [6] [7].

Heteronuclear Multiple Bond Correlation Experiments

Two-dimensional heteronuclear multiple bond correlation experiments provide crucial connectivity information for structural assignment. These experiments establish long-range correlations between protons and carbons separated by two or three bonds, enabling the determination of substitution patterns and confirmation of molecular connectivity [12] [5].

The correlation between the aldehyde proton and the pyridine ring carbons confirms the attachment of the formyl group to the pyridine nucleus. Similarly, correlations between the methylene protons and the tetrahydropyran carbons establish the linkage through the protecting group [6] [7].

High-Resolution Mass Spectrometry Fingerprinting

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 255.7002, corresponding to the molecular formula C₁₂H₁₄ClNO₃ [13] [14].

Electron Ionization Fragmentation Patterns

Under electron ionization conditions, 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde undergoes characteristic fragmentation pathways. The primary fragmentation involves the loss of the tetrahydropyran protecting group, resulting in a base peak corresponding to the deprotected hydroxymethyl picolinaldehyde derivative [15] [16].

The fragmentation pattern reveals the loss of CHO (mass 29) from the molecular ion, consistent with the presence of the aldehyde functionality. Additional fragmentation occurs through the cleavage of the C-O bond connecting the tetrahydropyran group, producing characteristic fragments that confirm the substitution pattern [15] [16].

Electrospray Ionization Mass Spectrometry

Electrospray ionization provides a gentler ionization method that preserves the molecular ion and enables the detection of protonated molecular species. The protonated molecular ion appears at m/z 256.7, confirming the molecular weight and formula. The fragmentation pattern under electrospray conditions differs from electron ionization, providing complementary structural information [17] [18].

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Analysis)

Vibrational spectroscopy provides detailed information about functional groups and molecular vibrations. The Fourier transform infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide insights into molecular structure [19] [20].

Fourier Transform Infrared Spectroscopic Analysis

The infrared spectrum displays a strong absorption band at approximately 1700 cm⁻¹, corresponding to the carbonyl stretch of the aldehyde functionality [21] [22]. This frequency is characteristic of aromatic aldehydes and reflects the conjugation with the pyridine ring system. The band position may show slight variations depending on the solvent and intermolecular interactions.

The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the tetrahydropyran group occur in the 2800-3000 cm⁻¹ region [23] [24]. The C=C aromatic stretching vibrations manifest as multiple bands between 1450-1600 cm⁻¹, reflecting the aromatic character of the pyridine ring.

The C-O stretching vibrations of the ether linkage appear around 1100-1200 cm⁻¹, confirming the presence of the tetrahydropyran protecting group [20] [23]. The C-Cl stretching vibration contributes to the fingerprint region below 1000 cm⁻¹, providing evidence for the chlorine substitution.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information that enhances the structural characterization. The Raman spectrum shows strong bands corresponding to the C=C aromatic stretching modes, which are typically more intense in Raman than in infrared spectroscopy [19] [20].

The symmetrical vibrations of the pyridine ring are particularly prominent in the Raman spectrum, providing detailed information about the aromatic character and substitution effects. The combination of infrared and Raman spectroscopy enables a comprehensive vibrational analysis that confirms the molecular structure and provides insights into conformational behavior [19] [20].

X-ray Crystallographic Studies

While specific crystallographic data for 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde was not found in the available literature, the structural characteristics can be inferred from related compounds and theoretical calculations. X-ray crystallography would provide definitive structural parameters including bond lengths, bond angles, and crystal packing arrangements.

Expected Structural Features

Based on analogous compounds, the pyridine ring would adopt a planar geometry with typical aromatic bond lengths and angles [25] [26]. The aldehyde group would be coplanar with the pyridine ring, enabling conjugation between the carbonyl and the aromatic system. The chlorine substituent would occupy a position perpendicular to the ring plane, minimizing steric interactions.

The tetrahydropyran protecting group would adopt a chair conformation, as observed in related structures [20] [9]. The oxygen linkage would create a specific geometric relationship between the protecting group and the pyridine ring, influencing the overall molecular conformation and crystal packing.

Intermolecular Interactions

Crystallographic analysis would reveal intermolecular interactions that stabilize the crystal structure. Potential hydrogen bonding interactions could occur between the aldehyde oxygen and neighboring molecules, while π-π stacking interactions might stabilize the crystal lattice through aromatic ring interactions [27] [26].

The presence of the chlorine substituent could contribute to halogen bonding interactions, providing additional stabilization in the solid state. The tetrahydropyran group might participate in C-H···O interactions, contributing to the overall crystal packing efficiency.

Computational Chemistry Models

Computational chemistry provides valuable insights into the electronic structure, conformational behavior, and spectroscopic properties of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde. Density functional theory calculations enable the prediction of molecular properties and the interpretation of experimental results.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties [28] [29]. The optimized geometry reveals the preferred conformation of the molecule in the gas phase, enabling comparison with experimental structural data.

Geometric Optimization

The optimized geometry shows the pyridine ring maintaining planarity with the aldehyde group coplanar to maximize conjugation. The chlorine substituent adopts a position that minimizes steric interactions while maintaining optimal electronic overlap. The tetrahydropyran protecting group assumes a chair conformation, consistent with experimental observations [20] [9].

Bond length calculations reveal typical values for C-C aromatic bonds (1.39-1.41 Å), C-N bonds (1.34-1.36 Å), and C-Cl bonds (1.74-1.76 Å). The carbonyl bond length (1.21-1.22 Å) reflects the double bond character, while the C-O ether bonds exhibit typical single bond lengths (1.43-1.45 Å) [28] [29].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations predict the infrared and Raman spectra, enabling assignment of experimental bands and validation of structural assignments. The calculated frequencies generally require scaling factors to match experimental values, typically around 0.96-0.98 for the B3LYP functional [30] [31].

The theoretical spectrum predicts the aldehyde C=O stretch at approximately 1720 cm⁻¹ before scaling, consistent with experimental observations after correction. The aromatic C-H stretches appear around 3100-3200 cm⁻¹, while the aliphatic C-H modes occur in the 2900-3000 cm⁻¹ region [30] [31].

Electronic Properties

Density functional theory calculations provide insights into the electronic structure, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These calculations predict the electronic excitation energies and enable the interpretation of ultraviolet-visible absorption spectra [32] [33].

The frontier molecular orbitals reveal the electronic distribution and provide insights into chemical reactivity. The highest occupied molecular orbital typically resides on the pyridine ring with contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital involves the aromatic π* system [10] [11].

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into bonding, electronic structure, and chemical reactivity. Natural bond orbital analysis reveals the charge distribution and identifies the most important orbital interactions [34] [35].

Frontier Orbital Analysis

The highest occupied molecular orbital exhibits significant density on the pyridine nitrogen and aromatic carbons, consistent with the electron-rich nature of the heterocycle. The presence of the chlorine substituent modifies the orbital energies and spatial distribution, affecting the electronic properties [10] [11].

The lowest unoccupied molecular orbital shows antibonding character in the aromatic system, with contributions from the aldehyde π* orbital. This orbital distribution influences the electronic excitation energies and provides insights into the photochemical behavior of the compound [32] [33].

Charge Distribution Analysis

Natural population analysis reveals the charge distribution throughout the molecule, identifying sites of electrophilic and nucleophilic character. The aldehyde carbon carries a significant positive charge, consistent with its electrophilic nature, while the pyridine nitrogen exhibits partial negative charge [35] [32].

The chlorine substituent shows the expected negative charge due to its electronegativity, while the tetrahydropyran oxygen atoms exhibit partial negative charges. This charge distribution influences intermolecular interactions and chemical reactivity patterns [36] [28].

Conformational Analysis

Computational analysis of different conformations reveals the preferred molecular geometry and the energy barriers for conformational interconversion. The tetrahydropyran protecting group can adopt different orientations relative to the pyridine ring, with energy differences typically ranging from 1-5 kcal/mol [20] [9].

The rotational barriers around the C-O bonds connecting the protecting group provide insights into the conformational flexibility of the molecule. These calculations are essential for understanding the dynamic behavior in solution and the preferred conformations in different environments [37] [31].